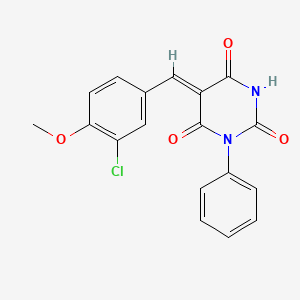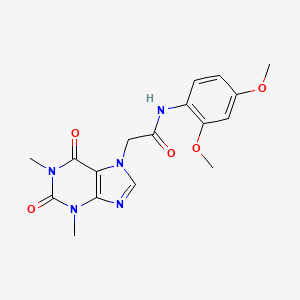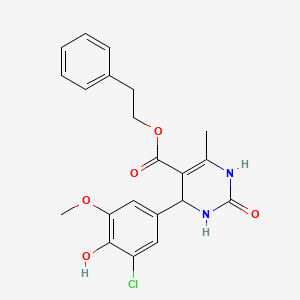![molecular formula C19H19N3O2S3 B11648206 4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1Z)-4,4,7-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯磺酰胺是一种复杂的 органическое соединение, 其特点是其独特的结构,包括喹啉核心和苯磺酰胺基团
准备方法
合成路线和反应条件
4-{[(1Z)-4,4,7-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯磺酰胺的合成通常涉及多个步骤。关键步骤包括喹啉核心的形成、二硫杂环戊烯基团的引入以及最后与苯磺酰胺部分的偶联。具体的反应条件,如温度、溶剂和催化剂,对于该化合物的成功合成至关重要。
工业生产方法
该化合物的工业生产方法可能涉及大规模合成技术,包括连续流动反应器和自动化合成系统。这些方法旨在优化产量和纯度,同时最大限度地降低生产成本和环境影响。
化学反应分析
反应类型
4-{[(1Z)-4,4,7-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯磺酰胺可以进行各种化学反应,包括:
氧化: 该反应涉及氧气的添加或氢的去除,导致形成氧化产物。
还原: 该反应涉及氢的添加或氧的去除,导致形成还原产物。
取代: 该反应涉及一个官能团被另一个官能团取代,导致形成取代产物。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。反应条件,如温度、压力和溶剂的选择,在决定反应结果方面起着至关重要的作用。
主要产物
从这些反应中形成的主要产物取决于所用的具体反应条件和试剂。例如,氧化可能会生成喹啉衍生物,而还原可能会生成二氢喹啉化合物。
科学研究应用
4-{[(1Z)-4,4,7-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯磺酰胺在科学研究中有多种应用:
化学: 该化合物用作合成更复杂分子的构建块,并在各种化学反应中用作试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为各种疾病的治疗剂的潜力。
工业: 该化合物可用于开发新材料,并用作工业过程中的催化剂。
作用机制
4-{[(1Z)-4,4,7-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯磺酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。喹啉核心和苯磺酰胺基团在其生物活性中起着至关重要的作用。该化合物可能与酶、受体和其他蛋白质相互作用,从而导致各种细胞反应。
相似化合物的比较
类似化合物
- N-[(4-{[(1Z)-4,4,7-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯基)磺酰基]乙酰胺
- (1Z)-4,4,7-三甲基-N-(1-萘基)-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚胺
独特性
4-{[(1Z)-4,4,7-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯磺酰胺是独特的,因为它具有特定的结构特征,赋予其独特的化学和生物特性。其喹啉核心和苯磺酰胺基团的结合使其区别于其他类似化合物,使其成为科学研究和工业应用的宝贵化合物。
属性
分子式 |
C19H19N3O2S3 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC 名称 |
4-[(4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H19N3O2S3/c1-11-4-9-14-15(10-11)22-19(2,3)17-16(14)18(26-25-17)21-12-5-7-13(8-6-12)27(20,23)24/h4-10,22H,1-3H3,(H2,20,23,24) |
InChI 键 |
CTBIVDUTDOTNLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide](/img/structure/B11648138.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648141.png)
![2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648151.png)
![(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648158.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11648160.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648174.png)


![[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)
![Ethyl {[6-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B11648198.png)

